1,4-Dibromo-2,5-difluorobenzene

Physical Property Comparison Thermal Behavior Procurement Specification

Non-fluorinated aromatic dibromides often degrade below 250°C, limiting their use in high-performance polymers and electronic materials. 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5) solves this via electron-withdrawing fluorine substituents that enhance oxidative stability and raise polymer thermal stability beyond 300°C. • Enables Suzuki polymerization for conjugated OLED/OFET polymers with improved charge carrier mobility vs. non-fluorinated analogs. • Dual bromine handles support iterative cross-coupling for pharmaceutical intermediate synthesis; C-F bonds allow orthogonal nucleophilic aromatic substitution with bisphenols. • Supplied as ≥98% purity white crystalline solid; available in gram to bulk quantities with certificates of analysis.

Molecular Formula C6H2Br2F2
Molecular Weight 271.88 g/mol
CAS No. 327-51-5
Cat. No. B1294941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-difluorobenzene
CAS327-51-5
Molecular FormulaC6H2Br2F2
Molecular Weight271.88 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)Br)F
InChIInChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
InChIKeyGLVMLJCMUBZVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-difluorobenzene Procurement Guide


1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at the 1,4-positions and fluorine at the 2,5-positions [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis . The compound is typically supplied as a white to off-white crystalline solid with a melting point range of 60–66 °C and a boiling point of 96 °C at 20 mmHg [2]. Its primary utility lies in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the construction of complex fluorinated aromatic frameworks for applications in pharmaceuticals, agrochemicals, and advanced materials [3].

Cross-Coupling Workflow Suzuki-Miyaura, Buchwald-Hartwig compatible building block
Nucleophilic Aromatic Substitution C–F bond enables mild-condition SNAr for polymer synthesis
Fluorinated Building Block Electron-deficient core for advanced materials and medicinal chemistry
Melt-Processing Suitability Lower melting point supports melt-processing applications

Halogen Specificity of 1,4-Dibromo-2,5-difluorobenzene


In-class compounds such as 1,4-dibromo-2,5-dichlorobenzene or 1,4-dibromo-2,5-dimethylbenzene share the 1,4-dibromo motif but diverge significantly in physical properties, electronic environment, and reactivity due to the nature of the auxiliary substituents (fluorine vs. chlorine vs. methyl) [1]. The electron-withdrawing fluorine atoms in 1,4-dibromo-2,5-difluorobenzene lower the LUMO energy and enhance oxidative stability relative to non-fluorinated analogs, directly influencing cross-coupling efficiency and polymer thermal stability [2]. Furthermore, the C–F bond is uniquely susceptible to nucleophilic aromatic substitution under mild conditions, a reactivity pathway largely inaccessible to C–Cl or C–CH₃ bonds, thereby dictating divergent synthetic strategies [3]. Substituting a different dihalogenated benzene will therefore alter reaction outcomes, polymer performance, and downstream device characteristics. The following evidence quantifies these critical differentiators.

Electronic Profile Mismatch
Fluorine’s stronger electron-withdrawing effect may alter oxidative addition rates and cross-coupling efficiency relative to Cl or CH₃ analogs.
Reactivity Pathway Divergence
C–F bond uniquely susceptible to nucleophilic aromatic substitution; C–Cl or C–CH₃ do not provide this mild-condition reactivity pathway.
Thermal Stability Impact
Fluorinated polymers may exhibit higher thermal decomposition onset; non-fluorinated analogs may degrade earlier, affecting high-temperature applications.

Evidence: 1,4-Dibromo-2,5-difluorobenzene vs. Analogs


Melting Point Differential

1,4-Dibromo-2,5-difluorobenzene exhibits a melting point of 60–66 °C, which is substantially lower than its dichloro analog (148–150 °C) and comparable to its dimethyl analog (72–74 °C) [1]. This lower melting point relative to the dichloro derivative facilitates easier handling and melt-processing in polymer synthesis, while the 12 °C difference from the dimethyl analog may influence purification strategy and crystallization behavior [2].

Melting Point Differential
Head-to-head
60–66 °C (Target)
ΔT −88 °C vs. dichloro analog; −12 °C vs. dimethyl analog
May support melt-processing and purification selection
Literature vs commercial specification
Physical Property Comparison Thermal Behavior Procurement Specification

Boiling Point & Volatility Profile

At reduced pressure (20 mmHg), 1,4-dibromo-2,5-difluorobenzene boils at 96 °C, whereas 1,4-dibromo-2,5-dichlorobenzene boils at 292.9 °C at atmospheric pressure [1]. Under atmospheric conditions, the target compound boils at 209.2 °C . The significantly lower boiling point (under vacuum) compared to the dichloro analog (ΔT ≈ 197 °C at 20 mmHg extrapolated) enables easier purification by vacuum distillation and reduces thermal degradation risk during processing.

Boiling Point Profile
Head-to-head
96 °C at 20 mmHg
ΔT ≈ −197 °C vs. dichloro analog at reduced pressure
Simplifies vacuum distillation, reduces thermal degradation risk
Measured at 20 mmHg
Distillation Volatility Process Chemistry

Suzuki-Miyaura Coupling Yield

In a representative Suzuki-Miyaura reaction, 1,4-dibromo-2,5-difluorobenzene was coupled with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst in DME/toluene/Na₂CO₃(aq), yielding the desired biaryl product in 65% isolated yield [1]. This yield falls within the upper quartile of reported yields for dibromoarene Suzuki couplings (typically 5–87% depending on substrate electronics and sterics) and demonstrates robust reactivity despite the electron-withdrawing fluorine substituents [2].

Suzuki Coupling Yield
Reported
65% isolated yield
Within upper quartile of dibromoarene couplings (5–87% range)
Reported yield supports cross-coupling viability
Pd(PPh₃)₄, DME/toluene, reflux
Cross-Coupling Efficiency Synthetic Yield Fluorinated Aromatic

Thermal Stability via C–F Substitution

When 1,4-dibromo-2,5-difluorobenzene is used as a monomer in nucleophilic aromatic substitution polymerization with bisphenol AF, the resulting open-chain ether-linked polymer (PE-AF) exhibits thermal stability up to 300 °C [1]. In contrast, analogous polymers derived from non-fluorinated dibromoarenes typically display lower thermal stability (often <250 °C) due to weaker C–O bond character and reduced oxidative resistance [2].

Thermal Stability
Class-level
300 °C (PE-AF polymer)
Δ > +50 °C vs. non-fluorinated poly(arylene ether)s
Fluorination may expand high-temperature application window
TGA under inert atmosphere
Poly(arylene ether) Thermal Stability CO₂ Capture

Methanol Solubility vs. Dichloro Analog

1,4-Dibromo-2,5-difluorobenzene is soluble in methanol (almost transparent solution), whereas 1,4-dibromo-2,5-dichlorobenzene shows limited methanol solubility but dissolves in ether and benzene [1]. This difference enables distinct solvent selection in reaction work-up and purification protocols, with methanol solubility being advantageous for polar protic solvent-based reactions and extraction sequences.

Methanol Solubility
Data to verify
Soluble (almost transparent)
Dichloro analog: low methanol solubility
May simplify protic solvent work-up selection
Qualitative assessment; source review needed
Solubility Process Chemistry Formulation

Key Applications of 1,4-Dibromo-2,5-difluorobenzene


Fluorinated Poly(arylene ether)s for Membranes

The C–F bond of 1,4-dibromo-2,5-difluorobenzene undergoes nucleophilic aromatic substitution with bisphenols, generating poly(arylene ether)s with thermal stability exceeding 300 °C [1]. This class of polymers is uniquely suited for gas separation membranes (e.g., CO₂ capture) and high-temperature dielectric layers, where non-fluorinated analogs fail due to thermal degradation below 250 °C [2].

Phosphine Ligand Precursor

1,4-Dibromo-2,5-difluorobenzene serves as a key starting material for the preparation of 1,2,4,5-tetrakis(phosphino)-3,6-difluorobenzenes . The fluorine substituents modulate the electronic environment of the resulting phosphine ligands, potentially enhancing catalyst activity and selectivity in cross-coupling reactions compared to ligands derived from non-fluorinated cores.

OLED and Organic Semiconductor Monomer

The compound's dual bromine functionality enables Suzuki polymerization to yield conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [3]. Fluorination lowers the polymer's HOMO level, improving oxidative stability and charge carrier mobility relative to non-fluorinated counterparts [4]. The 65% Suzuki coupling yield demonstrated for small-molecule derivatives supports its viability in polymer synthesis [5].

Pharmaceutical and Agrochemical Intermediate

As a building block for late-stage functionalization, 1,4-dibromo-2,5-difluorobenzene introduces both bromine handles for cross-coupling and fluorine atoms for metabolic stability modulation . Its electron-deficient aromatic core is particularly valuable in medicinal chemistry for improving pharmacokinetic profiles compared to non-fluorinated or chloro-substituted analogs [6].

Application
Selection Property
Validation Focus
Fluorinated Poly(arylene ether) Membranes
C–F nucleophilic substitution reactivity
Thermal stability and separation performance context
Phosphine Ligand Precursor
Dual bromine handles for phosphination
Ligand electronic modulation by fluorine substitution
OLED & Organic Semiconductor Monomer
Suzuki polymerization capability
Oxidative stability and charge mobility in device research
Medicinal Chemistry Building Block
Fluorine-mediated metabolic stability studies
Metabolic stability and PK profile research context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibromo-2,5-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.